Amyloid P Component (27-38) amide Trifluoroacetate
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Overview
Description
Amyloid P Component (27-38) amide Trifluoroacetate is a synthetic peptide derived from the amyloid P component, which is a constituent of amyloid deposits found in various tissues. This peptide sequence is amidated at the C-terminus and is often used in research settings to study amyloid-related diseases and protein interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amyloid P Component (27-38) amide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the trifluoroacetate salt .
Chemical Reactions Analysis
Types of Reactions
Amyloid P Component (27-38) amide Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified residues.
Scientific Research Applications
Amyloid P Component (27-38) amide Trifluoroacetate is widely used in scientific research, including:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating protein-protein interactions and amyloid formation.
Medicine: Researching amyloid-related diseases like Alzheimer’s and systemic amyloidosis.
Industry: Developing diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Amyloid P Component (27-38) amide Trifluoroacetate involves its interaction with amyloid fibrils and other proteins. It binds to amyloid deposits, stabilizing them and preventing further aggregation. This interaction is mediated by specific amino acid residues in the peptide sequence, which recognize and bind to the amyloid fibrils .
Comparison with Similar Compounds
Similar Compounds
- Amyloid P Component (1-16) amide Trifluoroacetate
- Amyloid P Component (17-28) amide Trifluoroacetate
- Amyloid P Component (29-42) amide Trifluoroacetate
Uniqueness
Amyloid P Component (27-38) amide Trifluoroacetate is unique due to its specific sequence and amidation at the C-terminus, which enhances its stability and binding affinity to amyloid fibrils. This makes it particularly useful for studying the mechanisms of amyloid formation and developing therapeutic strategies .
Properties
Molecular Formula |
C70H108F3N19O19S |
---|---|
Molecular Weight |
1608.8 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C68H107N19O17S.C2HF3O2/c1-36(2)30-45(83-65(102)51-22-15-29-87(51)67(104)44(20-12-13-27-69)79-57(94)41(70)23-26-54(91)92)59(96)78-43(24-25-52(71)89)58(95)82-49(34-53(72)90)62(99)80-48(33-40-18-10-7-11-19-40)63(100)86-55(38(5)88)66(103)84-46(31-37(3)4)60(97)85-50(35-105)64(101)81-47(32-39-16-8-6-9-17-39)61(98)77-42(56(73)93)21-14-28-76-68(74)75;3-2(4,5)1(6)7/h6-11,16-19,36-38,41-51,55,88,105H,12-15,20-35,69-70H2,1-5H3,(H2,71,89)(H2,72,90)(H2,73,93)(H,77,98)(H,78,96)(H,79,94)(H,80,99)(H,81,101)(H,82,95)(H,83,102)(H,84,103)(H,85,97)(H,86,100)(H,91,92)(H4,74,75,76);(H,6,7)/t38-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,55+;/m1./s1 |
InChI Key |
XOMJJHWCZMLATL-MBZFUGEOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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